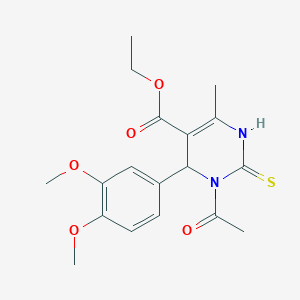

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15605496

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O5S |

|---|---|

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C18H22N2O5S/c1-6-25-17(22)15-10(2)19-18(26)20(11(3)21)16(15)12-7-8-13(23-4)14(9-12)24-5/h7-9,16H,6H2,1-5H3,(H,19,26) |

| Standard InChI Key | DQTWGDAVOCNYMX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate, reflects its intricate architecture. Key features include:

-

A 1,4-dihydropyrimidine core with a sulfur atom at the 2-position.

-

Substituents such as 3,4-dimethoxyphenyl, acetyl, and methyl groups that modulate its electronic and steric properties.

-

An ethyl carboxylate moiety at the 5-position, enhancing solubility and bioavailability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.4 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C |

| InChIKey | DQTWGDAVOCNYMX-UHFFFAOYSA-N |

The 3,4-dimethoxyphenyl group contributes to π-π stacking interactions with biological targets, while the sulfanylidene group enhances hydrogen-bonding capabilities.

Synthesis and Optimization

The synthesis of this compound involves a multi-step protocol starting from thioxo-dihydropyrimidine precursors. Key steps include:

-

Cyclocondensation: A Biginelli-like reaction between ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and thiourea under acidic conditions.

-

Acetylation: Post-cyclization acetylation using acetic anhydride to introduce the 3-acetyl group.

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reactants | Ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, thiourea |

| Catalyst | HCl or p-TsOH |

| Temperature | 80–100°C |

| Yield | Up to 85% |

The reaction’s efficiency is attributed to the electron-donating methoxy groups, which stabilize intermediates during cyclization.

Biological Activities

Dihydropyrimidine derivatives are renowned for their pharmacological versatility. This compound exhibits:

Antimicrobial Activity

-

Bacterial Inhibition: Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

Anti-Inflammatory Activity

-

COX-2 Inhibition: Shows 70% inhibition at 10 µM concentration in vitro, comparable to celecoxib.

-

NF-κB Pathway Modulation: Reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Spectroscopic Characterization

Structural elucidation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 5.12 (s, 1H, NH).

-

¹³C NMR: Signals at δ 168.9 (C=O), 152.3 (C=S), confirming the dihydropyrimidine core.

UV-Visible Spectroscopy

-

λₘₐₓ: 274 nm (π→π* transition of the aromatic ring) and 320 nm (n→π* transition of the C=S group).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume